5-Chloro-6-methyl-1H-indole-3-carbaldehyde 5-Chloro-6-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984353
InChI: InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

5-Chloro-6-methyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15984353

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methyl-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 5-chloro-6-methyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3
Standard InChI Key AXMMXTOWVHLYMC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=CN2)C=O

Introduction

Chemical Identity and Structural Features

Spectral Characteristics

While experimental spectral data for this compound are scarce, analogous structures provide insight:

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.9–10.1 ppm), aromatic protons in the 7.2–8.3 ppm range, and a methyl singlet (~2.3–2.5 ppm) .

  • ¹³C NMR: Key peaks would involve the aldehyde carbon (~185 ppm), aromatic carbons (110–140 ppm), and the methyl carbon (~20–25 ppm) .

Synthesis and Reaction Chemistry

Synthetic Routes

The patent CN102786460A outlines a generalized Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis , adaptable to this derivative:

Step 1: Vilsmeier Reagent Preparation
A mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate.

Step 2: Formylation Reaction
Substituted aniline precursors undergo cyclization and formylation. For 5-chloro-6-methyl-1H-indole-3-carbaldehyde, the starting material would be 4-chloro-5-methylaniline. Reaction conditions typically involve:

  • Temperature: 80–100°C

  • Solvent: Dichloroethane or chlorobenzene

  • Time: 4–6 hours

Yield Optimization: Adjusting stoichiometric ratios (e.g., POCl₃:DMF = 1:1.2) and slow addition of reactants improve yields to ~60–75% .

Key Reaction Pathways

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄/CrO₃.

  • Reduction: NaBH₄/LiAlH₄ reduces the aldehyde to a primary alcohol.

  • Nucleophilic Substitution: The chloro group undergoes substitution with amines or thiols under basic conditions.

Physicochemical Properties

Theoretical Predictions

PropertyValue/Description
LogP2.8 (Predicted via XLogP3-AA)
Water Solubility~0.1 mg/mL (25°C)
Melting Point180–185°C (Estimated)
UV-Vis λmax290 nm (π→π* transition of indole)

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Photolability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activity and Mechanisms

Anticancer Activity

  • Cytotoxicity: In MCF-7 breast cancer cells, similar compounds demonstrate IC₅₀ values of 12–15 µM via caspase-3/7 activation.

  • Structure-Activity Relationship (SAR): The 6-methyl group enhances lipophilicity, improving cell membrane permeability.

Enzyme Interactions

  • Cytochrome P450 Inhibition: Chloroindole derivatives inhibit CYP3A4 (Ki = 8.2 µM), impacting drug metabolism.

  • Kinase Modulation: Potential suppression of EGFR tyrosine kinase (theoretical ΔG = -9.3 kcal/mol).

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.

  • Prodrug Synthesis: Aldehyde group facilitates Schiff base formation with amine-containing drugs.

Material Science

  • Fluorescent Probes: Indole aldehydes exhibit solvatochromic properties (λem = 450–470 nm in DMSO).

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalytic systems (e.g., Pd/Cu-mediated cross-coupling) for large-scale production.

  • Toxicology Studies: In vivo assessments of hepatotoxicity and neurotoxicity are pending.

  • Computational Modeling: QSAR studies to predict off-target effects and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator